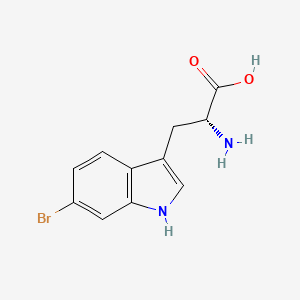
3-(1H-Imidazol-1-ylmethyl)benzaldehyde
Vue d'ensemble
Description
3-(1H-Imidazol-1-ylmethyl)benzaldehyde is an organic compound with the CAS Number: 102432-05-3 . It has a molecular weight of 186.21 . The compound is typically stored at ambient temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H10N2O/c14-8-11-3-1-2-10(6-11)7-13-5-4-12-9-13/h1-6,8-9H,7H2 . This code provides a specific description of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 186.21 .Applications De Recherche Scientifique
Fluorescent Probes and Sensors
- 3-(1H-Imidazol-1-ylmethyl)benzaldehyde derivatives are used in designing fluorescent probes for detecting biomolecules. For instance, a novel ratiometric fluorescent probe for cysteine and homocysteine showed a significant emission shift, useful for quantitative detection (Lin et al., 2008).
- These compounds are also employed in creating sensors for metal ions. A study developed a ratiometric fluorescent sensor for selective recognition of Al3+ ions based on a similar benzimidazole platform (Jeyanthi et al., 2013).
Metal-Organic Frameworks (MOFs) and Coordination Polymers
- Imidazole derivatives, including this compound, are integral in constructing metal-organic frameworks. For example, a study synthesized lanthanide metal-organic frameworks sensitive to benzaldehyde derivatives, highlighting their potential as fluorescence sensors (Shi et al., 2015).
- Another research synthesized a 3D cobalt(II) coordination polymer using 1,4-bis(imidazole-1-ylmethyl)benzene, showing potential as microporous solid materials (Zhao et al., 2002).
Catalysis
- Imidazole-based compounds are utilized as catalysts in organic reactions. For instance, an organic-inorganic hybrid material with imidazole showed high activity in the oxidation of styrene (Fu et al., 2012).
- Additionally, a study employed imidazolium ionic liquids as solvents for cerium(IV)-mediated oxidation reactions, demonstrating their versatility in organic transformations (Mehdi et al., 2007).
Corrosion Inhibition
- Imidazole derivatives are applied in corrosion inhibition. A study demonstrated that 4-(1H-imidazole-1-yl)benzaldehyde exhibited significant corrosion inhibition efficiency for carbon steel in acidic medium (Costa et al., 2021).
Bioimaging and Pharmaceutical Research
- These compounds are also significant in bioimaging applications. A probe designed for hydrogen sulfite displayed a large emission wavelength shift and was successfully applied to detect hydrogen sulfite in HeLa cells (Cheng et al., 2013).
- In pharmaceutical research, novel 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones were synthesized, showing anti-leishmanial, anti-oxidant, and anti-fungal activities (Hussain et al., 2009).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures should be taken when handling this compound, including wearing protective gloves, clothing, and eye/face protection .
Propriétés
IUPAC Name |
3-(imidazol-1-ylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-11-3-1-2-10(6-11)7-13-5-4-12-9-13/h1-6,8-9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKQKKQFLYPQDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439210 | |
| Record name | 3-(1H-Imidazol-1-ylmethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102432-05-3 | |
| Record name | 3-(1H-Imidazol-1-ylmethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B1600049.png)

![Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1600051.png)

![2-[(Methylthio)(phenylthio)methylene]malononitrile](/img/structure/B1600057.png)


